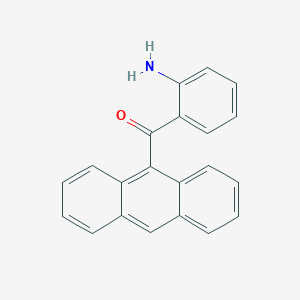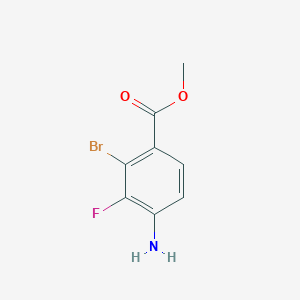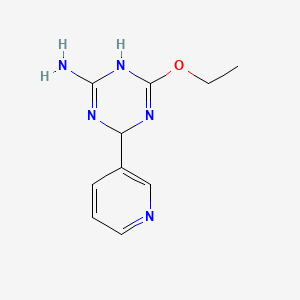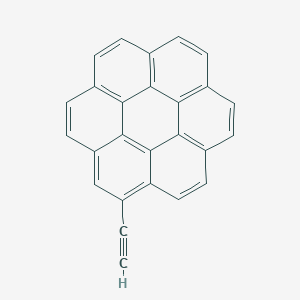
1-Ethynylcoronene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynylcoronene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C26H12 It is a derivative of coronene, where an ethynyl group is attached to the coronene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethynylcoronene can be synthesized through various organic reactions. One common method involves the ethynylation of coronene using ethynylating agents under specific conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Industrial processes would focus on optimizing yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethynylcoronene undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the ethynyl group or the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups like halides or amines.
Applications De Recherche Scientifique
1-Ethynylcoronene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: While not widely used in medicine, its derivatives may have potential therapeutic applications.
Industry: It can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mécanisme D'action
The mechanism by which 1-Ethynylcoronene exerts its effects involves interactions with molecular targets and pathways. Its aromatic structure allows it to participate in π-π interactions, which can influence its behavior in various chemical and biological systems. The ethynyl group can also undergo reactions that modify the compound’s properties and interactions.
Comparaison Avec Des Composés Similaires
Coronene: The parent compound of 1-Ethynylcoronene, known for its stability and aromaticity.
1-Methylcoronene: Another derivative of coronene with a methyl group instead of an ethynyl group.
1-Phenylcoronene: A derivative with a phenyl group attached to the coronene structure.
Uniqueness: this compound is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential applications compared to other coronene derivatives. Its ability to undergo specific reactions and form unique products makes it valuable for research and industrial applications.
Propriétés
Numéro CAS |
88299-23-4 |
|---|---|
Formule moléculaire |
C26H12 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
1-ethynylcoronene |
InChI |
InChI=1S/C26H12/c1-2-14-13-19-10-9-17-6-4-15-3-5-16-7-8-18-11-12-20(14)26-24(18)22(16)21(15)23(17)25(19)26/h1,3-13H |
Clé InChI |
XTHSGNSOYLDBIR-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C2C=CC3=C4C2=C5C(=C1)C=CC6=C5C7=C(C=CC(=C74)C=C3)C=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


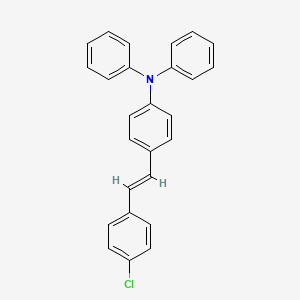
![6-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13142950.png)
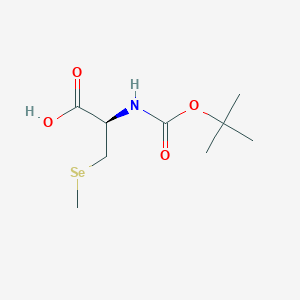
![1,2-Di([2,2'-bipyridin]-6-yl)ethane](/img/structure/B13142960.png)
![(2-Methylbenzo[d]thiazol-5-yl)methanamine](/img/structure/B13142961.png)
![3,6,9-Triazaspiro[5.5]undecan-6-ium](/img/structure/B13142981.png)
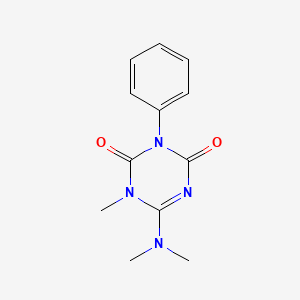


![1,5-Diamino-2-[4-(2-ethoxyethoxy)phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B13142990.png)
![[4-(Diethylamino)phenyl]imino-[6-[[4-(diethylamino)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium](/img/structure/B13142998.png)
